Dodecanimidamide

Description

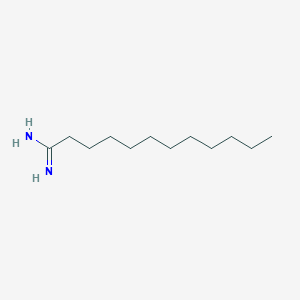

Structure

3D Structure

Properties

IUPAC Name |

dodecanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTBFWYRMXYEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329043 | |

| Record name | dodecanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100392-19-6 | |

| Record name | dodecanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dodecanimidamide and Its Analogs

Novel Synthetic Strategies and Innovations

Exploration of Green Chemistry Principles in Dodecanimidamide Synthesis

The application of green chemistry principles in the synthesis of amidines, including dodecanimidamide, aims to reduce or eliminate the use and generation of hazardous substances. One approach involves utilizing more environmentally benign reaction conditions and reagents. For instance, the synthesis of amidines from nitriles and amines, a common route, can be achieved under milder conditions compared to traditional methods that might require harsh Lewis acids or high temperatures. mdpi.com

Microwave irradiation has been successfully employed in the synthesis of amidines from nitriles, leading to increased reaction rates, which aligns with green chemistry principles by reducing reaction time and energy consumption. scielo.br Additionally, the use of catalysts under solvent-free conditions or in environmentally friendly solvents like water or 2,2,2-trifluoroethanol (B45653) (TFE) is being explored for amidine synthesis. mdpi.comscielo.brrsc.org For example, a copper-catalyzed protocol using copper(I) chloride (CuCl), cesium carbonate (Cs₂CO₃), and 2,2'-bipyridine (B1663995) under an oxygen (O₂) atmosphere in TFE has been developed for the synthesis of N-substituted amidines from nitriles and amines. mdpi.com Another green approach involves the use of magnetically separable nanocatalysts in aqueous media for amidine synthesis. rsc.org

Chemo- and Regioselective Synthetic Approaches to Dodecanimidamide Derivatives

Achieving chemo- and regioselectivity is crucial in the synthesis of dodecanimidamide derivatives to ensure the formation of the desired product with high purity and yield, minimizing unwanted isomers and byproducts. Various synthetic strategies have been developed to control the selectivity of amidine formation and functionalization.

One common method for synthesizing amidines involves the nucleophilic addition of amines to nitriles. mdpi.com The selectivity in this reaction can be influenced by the nature of the nitrile and the amine, as well as the reaction conditions and the presence of catalysts. For instance, activating nitriles with electron-withdrawing groups or employing specific Lewis acids can facilitate the addition of amines to unactivated nitriles with improved selectivity. mdpi.com

The synthesis of dodecanimidamide derivatives can also involve multi-step methods. For example, the preparation of certain thiazole (B1198619) derivatives containing a dodecanimidamide moiety involved converting dodecanoyl chloride to dodecanimidoyl chlorides, followed by reactions with isothiocyanate and amines to form thiourea (B124793) derivatives, and finally cyclization to the desired thiazole ring. derpharmachemica.comresearchgate.net The control of reaction conditions at each step is essential to achieve the desired chemoselectivity and regioselectivity.

In the context of amidine reactions, the effect of the base has been shown to dramatically influence chemoselectivity, leading to the selective formation of different regioisomers of iminopyrimidine derivatives from amidines and substituted cyanoalkynes. nih.gov While this example pertains to amidine reactivity rather than direct dodecanimidamide synthesis, it highlights the importance of reaction conditions in controlling selectivity for amidine-containing compounds.

Scale-Up Production Methodologies and Associated Challenges

Scaling up the synthesis of dodecanimidamide from laboratory-scale to industrial production presents several challenges, including maintaining reaction efficiency, yield, purity, and consistency across larger batch sizes. Industrialized technology development focuses on optimizing processes for economic viability and sustainability.

Industrialized Technology Development for Dodecanimidamide

Industrial production of chemical compounds like dodecanimidamide requires robust and efficient synthetic routes that can be implemented on a large scale. This involves transitioning from batch processes often used in laboratories to potentially continuous flow systems or larger batch reactors. Key aspects of industrialized technology development include process intensification, energy efficiency, waste minimization, and the use of cost-effective raw materials.

While specific details on the industrialized technology developed solely for dodecanimidamide are not extensively detailed in the provided search results, general principles for scaling up chemical synthesis apply. This includes optimizing reaction parameters such as temperature, pressure, concentration, mixing, and reaction time to maximize throughput and yield while minimizing side reactions. gd3services.com The selection of appropriate solvents and reagents that are readily available and cost-effective on a large scale is also critical.

Challenges in scaling up can include heat transfer issues in larger reactors, difficulties in mixing viscous reaction mixtures, and managing exothermic reactions safely. crbgroup.com Impurity profiles can also change during scale-up, necessitating the development of efficient purification methods applicable to large quantities.

Custom Synthesis and Optimization Protocols

Custom synthesis of dodecanimidamide and its analogs is often required for specific applications, such as research, development of new materials, or specialized industrial uses. Custom synthesis involves tailoring the synthetic route and conditions to meet specific requirements regarding purity, quantity, and structural modifications.

Optimization protocols are a crucial part of custom synthesis and scale-up. This involves systematically studying the reaction parameters to identify the optimal conditions for maximizing yield and purity while minimizing reaction time and cost. Design of Experiments (DoE) methodologies and automated synthesis platforms can be employed to efficiently explore the reaction space and identify optimal conditions. nih.govchemrxiv.org

Optimization efforts may focus on factors such as the choice of catalyst, solvent, temperature, reactant ratios, addition rates, and work-up procedures. gd3services.com For amidine synthesis, this could involve optimizing the conditions for the reaction between dodecanenitrile (B1212230) and ammonia (B1221849) or a dodecylamine (B51217) derivative, depending on the desired product. Custom synthesis providers often have expertise in developing and optimizing synthetic routes for challenging targets. gd3services.comtrilinkbiotech.com

Catalytic Approaches in Dodecanimidamide Synthesis

Catalytic methods play a significant role in modern organic synthesis by enabling reactions to proceed more efficiently, selectively, and under milder conditions. The synthesis of amidines, including dodecanimidamide, can benefit from catalytic approaches.

Metal-Catalyzed Reaction Pathways in Amidamide Formation

Metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, which are central to the amidamide functional group. Various transition metals have been employed as catalysts in amidine synthesis.

One common metal-catalyzed approach involves the addition of amines to nitriles catalyzed by metal salts or complexes. mdpi.com For example, copper salts like CuCl have been shown to catalyze the reaction between nitriles and amines under oxidative conditions. mdpi.com Other metals, such as ytterbium, have also been reported to catalyze the addition of amines to nitriles. organic-chemistry.org

Metal-catalyzed oxidative coupling reactions have also been developed for amidine synthesis. For instance, copper catalysis has been used in aerobic oxidative three-component coupling reactions involving terminal alkynes, secondary amines, and sulfonamides to produce amidines. organic-chemistry.org Silver catalysis has also been explored in multicomponent reactions for amidine synthesis. organic-chemistry.org

While some metal-catalyzed methods focus on the formation of the amidine functional group in general, these methodologies can potentially be applied or adapted for the synthesis of dodecanimidamide by utilizing dodecanenitrile or dodecylamine derivatives as starting materials. The choice of metal catalyst and ligands can significantly influence the reactivity, selectivity, and efficiency of the amidine formation reaction. mdpi.comrsc.org

Metal catalysts are also used in related transformations, such as the deoxygenative reduction of amides to amines, which involves the cleavage of a carbon-nitrogen bond adjacent to a carbonyl. mdpi.com While this is not direct amidamide formation, it highlights the utility of metal catalysis in manipulating related functional groups. Precious metals like platinum, rhodium, iridium, and ruthenium, as well as base metals such as copper, have been used in such reductions. mdpi.com

Organocatalysis in Dodecanimidamide Chemical Transformations

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign strategy in organic synthesis, offering alternatives to traditional metal catalysis and biocatalysis nih.gov. This field encompasses various activation modes, including enamine/iminium ion catalysis, hydrogen bonding, Brønsted acid/base catalysis, and phase-transfer catalysis nih.gov. Organocatalysts derived from natural sources like amino acids (e.g., proline) and cinchona alkaloids have been widely explored for their ability to induce asymmetry in chemical transformations.

Chemical Reactivity and Derivatization of Dodecanimidamide

Functionalization Reactions at the Amidamine Core

The amidine functional group within dodecanimidamide contains nitrogen atoms with varying degrees of basicity and a carbon atom with partial positive character, rendering it susceptible to both nucleophilic and electrophilic attack.

Nucleophilic and Electrophilic Reactivity of Dodecanimidamide

The amidine core of dodecanimidamide can exhibit both nucleophilic and electrophilic characteristics. The nitrogen atoms, particularly the imine nitrogen, can act as nucleophiles due to the presence of lone pairs of electrons. This nucleophilicity allows dodecanimidamide to participate in reactions such as nucleophilic substitution. nih.gov Alkylation reactions, for instance, can occur through nucleophilic attack by a nitrogen atom on an alkyl halide in the presence of a base. nih.gov

Conversely, the carbon atom of the amidine group, being bonded to two nitrogen atoms, carries a partial positive charge, making it an electrophilic center. While direct electrophilic attack on the carbon is possible, the nitrogen atoms are more prone to electrophilic attack due to their higher electron density. The specific reactivity is influenced by reaction conditions, including pH and the nature of the reacting species.

Formation of Complex Heterocyclic Compounds Incorporating Dodecanimidamide Moieties

Dodecanimidamide and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The inherent reactivity of the amidine core facilitates cyclization reactions with appropriate co-reactants, leading to the formation of diverse ring systems.

Thiazole (B1198619) derivatives incorporating dodecanimidamide moieties can be synthesized through multi-step reaction sequences. One approach involves the conversion of dodecanoyl chloride to dodecanamide (B72619) derivatives, followed by transformation into dodecanimidoyl chloride derivatives. nih.gov These imidoyl chloride intermediates can then react with sodium isothiocyanate to form imidoylisothiocyanate derivatives, which are subsequently converted to thiourea (B124793) derivatives. nih.gov Finally, cyclization of the thiourea derivatives leads to the formation of the desired thiazole compounds, such as 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile derivatives. nih.gov This synthetic route highlights the utility of dodecanimidamide precursors in constructing the thiazole ring system.

The synthesis of these thiazole derivatives typically involves reactions in organic solvents like acetone (B3395972) and ethyl acetate, with steps including stirring at room temperature and refluxing. nih.gov Intermediate compounds like (Z)-N'-phenyl-N-(phenylcarbamothioyl)dodecanimidamide derivatives have been isolated and characterized during these syntheses. nih.gov

Dodecanimidamide chains can also be incorporated into pyrazole (B372694) structures. The formation of the pyrazole ring can be achieved through condensation reactions involving suitable precursors. nih.gov For example, a pyrazole derivative containing a long dodecanimidamide chain, such as N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide, can be synthesized. nih.gov The pyrazole ring itself is often formed via condensation reactions, and the dodecanimidamide chain can be attached through subsequent reactions, including nucleophilic substitution. nih.gov

Synthesis of Thiazole Derivatives

Acylation and Esterification Reactions

The nitrogen atoms in the amidine functional group of dodecanimidamide can potentially undergo acylation and esterification reactions. Acylation typically involves reaction with acyl halides or anhydrides, leading to the formation of amide linkages. Esterification, while more commonly associated with alcohols and carboxylic acids, could potentially occur at a nitrogen center in certain activated systems or through reaction with activated esterifying agents. While detailed procedures for the direct acylation or esterification of dodecanimidamide were not extensively detailed in the search results, the existence of related ester derivatives, such as dodecanimidic acid, N-(benzoyloxy)-, ethyl ester, suggests that such functionalizations are chemically feasible.

Condensation and Cyclization Reactions

Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water or ammonia (B1221849), are fundamental to the formation of cyclic structures incorporating dodecanimidamide. As seen in the synthesis of heterocyclic compounds, condensation reactions play a crucial role in assembling the ring systems. The formation of pyrazole rings from precursors involving dodecanimidamide chains is explicitly mentioned as occurring via condensation. nih.gov

Halogenation and Ammoniation Processes

Halogenation reactions involve the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule. The reactivity of halogens varies, with fluorine being highly aggressive and iodine less reactive mt.com. Halogenation can occur via different mechanisms depending on the substrate, such as free radical substitution on saturated hydrocarbons, addition to unsaturated systems, or electrophilic substitution on aromatic rings mt.com.

For dodecanimidamide, potential sites for halogenation include the saturated dodecyl chain, which could undergo free radical halogenation under appropriate conditions. The imidamide functional group, containing a C=N double bond, might also be susceptible to addition reactions across the double bond, although the presence of the nitrogen atoms would influence this reactivity compared to a simple alkene masterorganicchemistry.compearson.comlibretexts.org.

Ammoniation processes, in a broad sense, involve reactions with ammonia or amines. While dodecanimidamide itself is an imidamide (a type of amination product), the term "ammoniation processes" in the context of its reactivity or derivatization could refer to reactions where the imidamide group is modified or where the molecule reacts with ammonia or amines at other sites.

Research has shown that dodecanimidamide derivatives can be synthesized through reactions involving modified dodecanimidamide structures and amines or related nitrogen-containing compounds. For instance, dodecanimidoyl chlorides, derived from dodecanamide derivatives through a process involving thionyl chloride (a form of halogenation), can react with aniline (B41778) derivatives and sodium isothiocyanate to form thiourea and subsequently thiazole derivatives researchgate.net. This multi-step synthesis exemplifies how the imidamide structure can be a key intermediate in forming more complex nitrogen-containing compounds through reactions that can be considered within the scope of derivatization involving nitrogen nucleophiles researchgate.net.

Redox Chemistry and Associated Transformations

Redox reactions involve the transfer of electrons, where one species is oxidized (loses electrons) and another is reduced (gains electrons) yale.eduyoutube.comyoutube.com. Oxidation and reduction processes are fundamental in organic chemistry and can lead to significant transformations of functional groups youtube.comyoutube.comyoutube.comyoutube.comyoutube.com.

The imidamide functional group in dodecanimidamide contains nitrogen atoms in different oxidation states and a carbon-nitrogen double bond, which can potentially undergo redox transformations. For example, the imine-like carbon-nitrogen double bond could potentially be reduced, for instance, to a single bond, leading to a diamine structure. While specific detailed studies on the redox chemistry of dodecanimidamide were not extensively found, general chemical principles suggest that the imidine group is susceptible to reduction . The saturated alkyl chain is generally less reactive towards typical redox reagents unless under harsh conditions that could lead to oxidation at carbon centers.

Oxidation of the imidamide group could potentially lead to various products, depending on the oxidizing agent and reaction conditions. For example, oxidation of nitrogen-containing compounds can lead to the formation of N-oxides, nitroso compounds, or nitro compounds. The carbon center of the imidine could also be a site for oxidation, potentially leading to cleavage products or carboxylic acid derivatives under strong oxidizing conditions youtube.com.

The dodecyl chain, being a long saturated hydrocarbon chain, is relatively resistant to oxidation or reduction compared to functional groups. However, under specific conditions, such as strong oxidation, the terminal methyl group or carbon atoms along the chain could be oxidized.

Stereochemical Aspects in Dodecanimidamide Derivatization

Stereochemistry plays a crucial role in organic reactions, influencing the spatial arrangement of atoms in molecules. For dodecanimidamide, stereochemical considerations primarily arise from the possibility of isomerism around the carbon-nitrogen double bond of the imidamide group and the potential creation of chiral centers during derivatization reactions.

The C=N double bond in the imidamide group allows for the possibility of E and Z stereoisomers, similar to alkenes, where the substituents on the double bond are on the same side (Z) or opposite sides (E) pharmacy180.com. The presence and relative stability of these isomers in dodecanimidamide or its derivatives would depend on the steric and electronic nature of the substituents on the carbon and nitrogen atoms of the imidine. Research on dodecanimidamide derivatives has indicated the existence of the (Z) isomer in synthesized compounds, highlighting the relevance of this type of stereoisomerism researchgate.net.

Derivatization reactions of dodecanimidamide can introduce new functional groups or modify existing ones, potentially creating chiral centers. A carbon atom bonded to four different groups is a chiral center, leading to the possibility of enantiomers (stereoisomers that are non-superimposable mirror images). For example, if a reaction were to occur on the dodecyl chain at a carbon atom that would subsequently be bonded to four different groups, a chiral center would be created. Similarly, reactions at the imidine carbon or the nitrogen atoms that introduce asymmetry could lead to stereoisomers.

Advanced Spectroscopic and Structural Characterization of Dodecanimidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei within a molecule, allowing for the determination of molecular structure. nih.gov

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy is a fundamental technique used to identify and characterize the different types of hydrogen atoms (protons) in a molecule based on their chemical shifts, splitting patterns, and integration. researchgate.netderpharmachemica.com The chemical shift (δ) of a proton is influenced by its electronic environment, providing clues about the functional groups and neighboring atoms. The splitting pattern (multiplicity) arises from spin-spin coupling with nearby protons, indicating the number of equivalent protons on adjacent atoms. The integration of a signal is proportional to the number of protons giving rise to that signal.

For dodecanimidamide, the ¹H NMR spectrum would typically show signals corresponding to the protons of the dodecyl chain and the protons associated with the amidine group. The dodecyl chain protons would exhibit characteristic resonances for the terminal methyl group (a triplet around 0.8-1.0 ppm), the methylene (B1212753) groups along the chain (complex multiplets or broad signals between approximately 1.2 and 1.6 ppm), and the methylene group adjacent to the amidine functional group. The protons on the nitrogen atoms of the amidine group are typically observed as broad signals, often exchangeable with deuterium (B1214612) in the solvent, and their chemical shifts can vary depending on factors such as concentration and solvent. researchgate.netresearchgate.net

Studies on dodecanimidamide derivatives have utilized ¹H NMR to confirm the presence and positions of various substituents. For instance, analysis of dodecanimidamide derivatives has revealed characteristic signals for aromatic protons, methyl groups, and exchangeable NH protons, with specific chemical shifts and coupling constants providing insights into their structural arrangements. researchgate.netresearchgate.net

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. derpharmachemica.com Each unique carbon atom in the molecule gives rise to a distinct signal, with the chemical shift providing information about the hybridization state and electronic environment of the carbon.

The ¹³C NMR spectrum of dodecanimidamide would show signals for the twelve carbon atoms of the dodecyl chain and the carbon atom of the amidine functional group. The carbon signals for the saturated alkyl chain would typically appear in the aliphatic region of the spectrum (around 10-50 ppm), with the terminal methyl carbon being distinct from the internal methylene carbons. The carbon atom of the amidine group (C=N) is expected to resonate at a significantly lower field (higher ppm value) due to its sp² hybridization and the electronegativity of the nitrogen atoms, typically in the range of 150-170 ppm.

Research on dodecanimidamide derivatives has employed ¹³C NMR to confirm the presence of the expected carbon signals and to differentiate between various structural isomers or substituted compounds. researchgate.net Analysis of ¹³C NMR data, often in conjunction with ¹H NMR, is crucial for the complete assignment of the carbon skeleton.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. nih.govresearchgate.netderpharmachemica.comnih.gov

Vibrational Analysis for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. spectroscopyonline.cominnovatechlabs.com Specific functional groups absorb IR radiation at characteristic frequencies, corresponding to the vibrations of their bonds. libretexts.org

For dodecanimidamide, the IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the amidine group (typically in the region of 3100-3500 cm⁻¹), the C=N stretching vibration of the amidine group (expected around 1600-1680 cm⁻¹), and the C-H stretching and bending vibrations of the dodecyl alkyl chain (around 2800-3000 cm⁻¹ for stretching and 1300-1500 cm⁻¹ for bending). derpharmachemica.comresearchgate.net The precise positions and intensities of these bands can provide information about the specific form of the amidine (e.g., free base or salt) and the environment of the alkyl chain.

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. researchgate.neticdd.com Raman scattering occurs when light interacts with molecular vibrations, causing a shift in the energy of the scattered light. Like IR, Raman spectra show bands corresponding to molecular vibrations, but the selection rules are different, meaning that some vibrations that are weak in IR may be strong in Raman, and vice versa. s-a-s.org

For dodecanimidamide, Raman spectroscopy would also show bands related to the vibrations of the dodecyl chain and the amidine group. The C-C stretching vibrations of the alkyl chain are often strong in Raman spectra. The C=N stretch of the amidine group would also be expected to give a signal. researchgate.net

Studies on dodecanimidamide derivatives have utilized IR spectroscopy to confirm the presence of key functional groups introduced through synthesis, such as N-H, C=N, and aliphatic C-H bonds. derpharmachemica.comresearchgate.net

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a technique that significantly enhances the Raman signal of molecules adsorbed onto certain metal surfaces, typically nanostructured gold or silver. nih.govresearchgate.net This enhancement allows for the detection and characterization of molecules at very low concentrations, making SERS a powerful tool for trace analysis.

While specific SERS studies on dodecanimidamide were not readily found in the search results, the principle of SERS could potentially be applied to study dodecanimidamide or its derivatives if they can be appropriately adsorbed onto a SERS-active substrate. researchgate.net SERS could provide highly sensitive vibrational fingerprints of the adsorbed molecules, offering detailed information about their structure and orientation on the surface, which could be relevant in applications involving surface interactions or detection at low levels.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural features of a compound through analysis of its fragmentation pattern. youtube.com In the study of dodecanimidamide and its derivatives, MS is employed to confirm the molecular weight of synthesized compounds and to elucidate their fragmentation pathways under ionization conditions. researchgate.net

Typically, a sample is vaporized and then ionized, producing charged molecules or fragments. youtube.com These ions are then separated based on their m/z ratio and detected, generating a mass spectrum. youtube.com The molecular ion peak in the spectrum corresponds to the intact molecule, providing its molecular weight. Fragmentation occurs when the ionized molecule breaks into smaller pieces, and the m/z values of these fragments provide clues about the molecule's structure and the stability of different bonds. youtube.com Different ionization techniques and fragmentation methods, such as collision-induced dissociation (CID) or stepped higher-energy collisional dissociation (sHCD), can yield varying fragmentation patterns, offering complementary structural information. nih.gov

For dodecanimidamide derivatives, mass spectrometry has been used as a characterization tool alongside other spectroscopic methods like IR and NMR to confirm the successful synthesis of target compounds. researchgate.net For instance, in the synthesis of dodecanimidoyl chloride derivatives and subsequent compounds, mass spectra were recorded to support their identification. derpharmachemica.com

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray Diffraction (XRD) is a non-destructive technique that provides detailed information about the crystalline structure of materials, including the arrangement of atoms, unit cell dimensions, and crystal symmetry. carleton.edu, malvernpanalytical.com, pdx.edu It is based on the constructive interference of X-rays as they pass through a crystalline sample, producing a unique diffraction pattern. carleton.edu, pdx.edu XRD is a key technique for analyzing crystalline pharmaceuticals and can provide information on phase composition, crystal structure, and polymorphism. myscope.training

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray Diffraction (SC-XRD) is particularly valuable for determining the precise three-dimensional structure of a molecule and how molecules pack together in the crystal lattice. carleton.edu, uhu-ciqso.es, bruker.com, warwick.ac.uk This technique requires a single crystal of sufficient size and quality. uhu-ciqso.es By analyzing the diffraction pattern generated by the crystal, crystallographers can determine bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, as well as the intermolecular interactions and packing arrangements in the crystal lattice. carleton.edu, uhu-ciqso.es Software programs are used to process the diffraction data and refine the crystal structure.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid substance to exist in more than one crystalline form. researchgate.net, nih.gov, symbiosisonlinepublishing.com Different polymorphs of a compound have the same chemical structure but differ in their crystal packing or molecular conformation, leading to potentially different physical properties such as melting point, solubility, and stability. researchgate.net, nih.gov, symbiosisonlinepublishing.com Crystallization studies aim to identify and control the formation of different polymorphic forms. bjbms.org, mdpi.com

XRD, particularly powder X-ray diffraction (PXRD), is a primary tool for identifying and characterizing different polymorphs. arxiv.org, myscope.training Each polymorph produces a unique PXRD pattern, which acts as a fingerprint for that specific crystalline form. malvernpanalytical.com, myscope.training Understanding polymorphism is critical in the development of crystalline materials, especially in the pharmaceutical industry, as different polymorphs can have significant impacts on drug performance. researchgate.net, nih.gov, symbiosisonlinepublishing.com Crystallization conditions, such as solvent, temperature, and cooling rate, can influence which polymorphic form is obtained. bjbms.org, mdpi.com

While direct studies on the polymorphism of dodecanimidamide were not found, the principles of polymorphism and the importance of crystallization studies are highly relevant to this class of compounds, particularly if they are intended for applications where solid-state form is critical. researchgate.net, nih.gov, symbiosisonlinepublishing.com

Computational Approaches in Crystal Structure Prediction

Computational crystal structure prediction (CSP) methods aim to predict possible crystal structures of a compound based solely on its molecular structure. nih.gov, chemrxiv.org These methods explore the potential energy landscape of molecular packing arrangements to identify stable and metastable crystalline forms. nih.gov, chemrxiv.org CSP can complement experimental studies by suggesting potential polymorphs that might be difficult to obtain experimentally. nih.gov, chemrxiv.org

Various computational approaches exist, often involving generating a large number of hypothetical crystal structures and then ranking them based on their calculated lattice energies. nih.gov, bjbms.org Recent advances include the use of evolutionary algorithms and machine learning force fields to improve accuracy and efficiency. arxiv.org, arxiv.org, chemrxiv.org While the application of CSP specifically to dodecanimidamide was not detailed in the search results, these computational techniques are increasingly used for organic molecules and could be applied to predict potential crystal forms of dodecanimidamide and its derivatives. nih.gov, chemrxiv.org

Theoretical and Computational Studies of Dodecanimidamide

Quantum Chemical Calculations

Quantum chemical calculations, including both Density Functional Theory (DFT) and ab initio methods, are fundamental approaches used to study the electronic structure and properties of molecules. These methods solve or approximate the solution to the Schrödinger equation for a molecular system.

Density Functional Theory (DFT) Applications

DFT is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational cost. It focuses on the electron density of a system rather than the complex many-electron wavefunction, making it computationally more tractable for larger molecules. DFT has become a standard tool for routine calculations in chemistry and materials science. aps.org

Electronic Structure and Reactivity Predictions

DFT calculations are extensively used to investigate the electronic structure of molecules, providing insights into properties such as molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential. conicet.gov.arresearchgate.netscispace.commdpi.com Analysis of the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), can help predict a molecule's stability and reactivity. conicet.gov.arresearchgate.netmdpi.com The energy gap between the HOMO and LUMO is often correlated with chemical reactivity; a smaller gap typically indicates higher reactivity. researchgate.netmdpi.com

DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visually represent the charge distribution and identify potential sites for electrophilic and nucleophilic attack. conicet.gov.armdpi.comwu.ac.th Fukui functions, derived from DFT calculations, can further pinpoint specific atomic sites within the molecule that are most susceptible to chemical attack, aiding in the understanding of reaction mechanisms and chemical selectivity. researchgate.netwu.ac.th

Spectroscopic Property Simulations (e.g., NMR, IR)

Computational methods, particularly DFT, are valuable for simulating spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. aps.orgnih.govcea.frnih.govnih.gov These simulations can assist in the interpretation and assignment of experimental spectra and provide detailed insights into the molecular structure and dynamics. conicet.gov.arcea.frnih.govbas.bgschrodinger.com

For NMR spectroscopy, DFT calculations can predict chemical shifts, which are highly sensitive to the local electronic environment of atomic nuclei. nih.govschrodinger.com The Gauge Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts using DFT. nih.gov Comparing calculated NMR spectra with experimental data can help confirm molecular structures and study conformational effects. schrodinger.com

Similarly, DFT can be used to compute vibrational frequencies and intensities, which correspond to the peaks observed in IR and Raman spectra. conicet.gov.arwu.ac.thnih.govbas.bg Scaling factors are often applied to calculated vibrational frequencies to achieve better agreement with experimental data. nih.gov These computational vibrational analyses are crucial for assigning experimental bands and understanding the molecular vibrations. conicet.gov.arwu.ac.th

Ab Initio Methods for Molecular Characteristics

Ab initio methods are another class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without recourse to empirical data. aps.orgconicet.gov.arbas.bgbuffalo.eduukrainet.eu These methods aim to solve the electronic Schrödinger equation with a certain level of approximation. While generally more computationally demanding than DFT, ab initio methods can provide highly accurate results for molecular properties. aps.org

Ab initio calculations can be used to determine various molecular characteristics, including optimized geometries (bond lengths and angles), electronic structure, and energetic properties. conicet.gov.arbas.bgbuffalo.edu They can also be applied to study intermolecular interactions and the electrostatic properties of molecules. buffalo.edu Comparisons between geometrical parameters obtained from ab initio calculations and experimental data (e.g., from X-ray diffraction) can validate the accuracy of the computational models. conicet.gov.ar Ab initio methods can also be used to calculate molecular properties such as ionization potential, electron affinity, and molecular moments. conicet.gov.arbuffalo.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to the atoms and molecules, MD simulations can provide insights into dynamic processes, conformational changes, and interactions over time. nih.govcreative-biostructure.commdpi.comuiuc.eduunair.ac.id

Conformational Analysis and Flexibility of Dodecanimidamide

MD simulations are particularly useful for studying the conformational analysis and flexibility of molecules. nih.govmdpi.comunair.ac.id Molecules with flexible chains, like dodecanimidamide with its dodecane (B42187) backbone, can adopt numerous conformations. MD simulations allow researchers to explore the potential energy surface and identify stable or preferred conformations under various conditions, such as in different solvents or temperatures. nih.govmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Dodecanimidamide | 416934 |

Data Table: Examples of Computational Methods and Studied Properties

| Computational Method | Studied Properties | Relevant Sections |

| DFT | Electronic Structure, Reactivity, NMR Spectra, IR Spectra, MEP, Fukui Functions | 5.1.1, 5.1.1.1, 5.1.1.2 |

| Ab Initio | Molecular Characteristics, Electronic Structure, Energetic Properties, Intermolecular Interactions | 5.1.2 |

| Molecular Dynamics | Conformational Analysis, Flexibility, Dynamic Behavior, Interactions over time | 5.2, 5.2.1 |

Intermolecular Interactions and Solvent Effects

Understanding how Dodecanimidamide interacts with other molecules and surrounding solvents is critical for predicting its behavior in various chemical processes and environments. Computational studies are well-equipped to explore these interactions.

Computational methods for studying intermolecular interactions and solvent effects typically involve either explicit solvation models, where individual solvent molecules are included in the calculations, or continuum models, which treat the solvent as a continuous dielectric medium. mdpi.comspringernature.comsciforum.net The conductor-like screening model (COSMO) is an example of a continuum model used to examine solvent effects on molecular properties and reactions. sciforum.netrsc.org

Interactions such as hydrogen bonding, electrostatic forces, van der Waals forces, and hydrophobic interactions are key to understanding the behavior of a solute in solution. mdpi.comwsu.edu For amidamides like Dodecanimidamide, the presence of the polar amidine functional group suggests the potential for significant hydrogen bonding and electrostatic interactions with polar solvents. Computational methods can quantify the strength and nature of these interactions, revealing how they influence the conformation, stability, and reactivity of Dodecanimidamide in different solvent environments. mdpi.comwsu.edu Studies on other systems, such as aromatic hydrocarbon–tetracyanoethylene complexes, have shown that solvent effects can significantly stabilize charge transfer states, highlighting the impact of the medium on electronic properties. rsc.org Similarly, computational investigations of solute-solvent interactions have revealed relationships between solvent structure, intermolecular interactions, and dissolving affinity, which could be relevant to understanding the solubility of Dodecanimidamide. wsu.edu

Diffusion and Mobility Studies within Crystalline Phases

Computational studies of diffusion and mobility within crystalline phases typically involve techniques such as molecular dynamics simulations and calculations based on defect mechanisms. nist.gov These methods aim to understand how molecules or atoms move within a solid lattice, which is influenced by factors like crystal structure, temperature, and the presence of defects. nist.gov

While the provided search results discuss general concepts of diffusion and mobility in crystalline solids and the computational methods used to study them, there is no specific information available regarding computational studies on the diffusion or mobility of Dodecanimidamide within its crystalline phase. nist.gov Therefore, detailed research findings or data tables specific to Dodecanimidamide in this context cannot be provided based on the search results. Computational investigations in this area for Dodecanimidamide would involve determining its crystal structure and then applying simulation techniques to explore molecular motion and transport properties within that structure.

Computational Catalysis Studies

Computational chemistry has become an increasingly valuable tool in the field of catalysis, providing molecular-level understanding of reaction mechanisms and guiding the design of new catalysts. mdpi.comrsc.orgschrodinger.comfrontiersin.orgyoutube.com This is particularly relevant to reactions involving amidines, such as amidination reactions.

Density Functional Theory (DFT) is a widely used computational method in catalysis to investigate reaction pathways, identify intermediates and transition states, and calculate activation energies and reaction free energies. sciforum.netacs.orgrsc.orgsumitomo-chem.co.jpnih.govlu.se These calculations provide crucial insights into the feasibility and kinetics of different reaction steps.

Reaction Mechanism Elucidation for Dodecanimidamide Transformations

Computational studies are instrumental in elucidating the step-by-step mechanisms of chemical reactions. By calculating the energy profiles of proposed reaction pathways, researchers can determine the most favorable route and understand the factors that govern reactivity and selectivity. sciforum.netsumitomo-chem.co.jpnih.govlu.se

In the context of Dodecanimidamide transformations or reactions where it is a product, computational methods like DFT can be used to explore potential mechanisms. Studies on related amidine synthesis reactions have utilized DFT calculations to decipher complex mechanisms involving multiple components and intermediates, such as those catalyzed by iron or zinc complexes. acs.orgrsc.org These studies have provided insights into key steps like nitrene transfer, nitrile insertion, and the role of metal centers in stabilizing intermediates. acs.orgrsc.org For example, DFT computations combined with experimental studies were used to investigate an Fe-catalyzed amidine synthesis, revealing a mechanism involving the trapping of a substrate cation by an acetonitrile (B52724) molecule within the metal center's cage. acs.org Similarly, DFT studies have been applied to understand the mechanism of zinc amidinate-catalyzed cyclization reactions involving carbodiimides and alkynes. rsc.org

Applying these computational techniques to reactions involving Dodecanimidamide would allow for the identification of transition states, the calculation of energy barriers, and a detailed understanding of how the dodecyl chain influences the reaction pathway compared to shorter-chain amidines. While specific computational studies on the reaction mechanism of Dodecanimidamide transformations were not found in the search results, the general methodologies applied to other amidination reactions are directly applicable.

Catalyst Design Principles for Amidination Reactions

Computational approaches contribute significantly to the rational design of catalysts by providing predictive power and reducing the need for extensive experimental screening. mdpi.comrsc.orgschrodinger.comfrontiersin.orgyoutube.compeerj.com Different computational strategies exist for catalyst design, including reaction mechanism-based approaches, descriptor-based approaches, and data-driven methods. rsc.org

In the context of amidination reactions, computational studies can help design catalysts that promote the desired reaction pathway while minimizing side products. This involves understanding how the catalyst interacts with reactants and intermediates, lowers activation barriers, and influences selectivity. mdpi.comschrodinger.com Computational studies on various catalytic systems, such as those involving transition metals, have explored how modifying catalyst structure, ligands, or the metal center can impact catalytic activity and selectivity. frontiersin.orgrsc.orgpeerj.comucl.ac.uk For instance, computational studies have been used to understand the origin of selectivity in chiral phosphoric acid catalyzed reactions, which could inform the design of catalysts for asymmetric amidination reactions. nih.gov Genetic algorithms and DFT calculations have also been combined for the de novo design of ligands for transition metal catalysts in other reactions, demonstrating the potential of computational methods to explore vast chemical spaces for new catalyst structures. peerj.com

While the search results did not provide specific computational catalyst design studies focused on amidination reactions involving Dodecanimidamide, the general principles and computational workflows used in catalyst design for related reactions are transferable. Computational screening and optimization of catalyst properties based on theoretical calculations of reaction barriers and intermediates could be applied to identify efficient catalysts for the synthesis or transformation of Dodecanimidamide.

Materials Informatics and Machine Learning Approaches

Data-Driven Discovery and Design of Dodecanimidamide-Based Materials

The principles of materials informatics and machine learning can be potentially applied to the discovery and design of new materials that incorporate Dodecanimidamide. Given the structure of Dodecanimidamide, it could potentially be used as a building block in the synthesis of polymers, supramolecular assemblies, or other functional materials.

Data-driven approaches could be used to explore the vast chemical space of Dodecanimidamide-based materials. By compiling or generating datasets of materials containing amidamide moieties and their relevant properties (e.g., structural, thermal, mechanical, electronic), machine learning models could be trained to predict the properties of new, unsynthesized Dodecanimidamide-based materials. chemrxiv.orgarxiv.org This could involve using computational tools to predict molecular descriptors and then correlating these descriptors with desired material properties. chemrxiv.org

Structure-Reactivity Relationship Prediction

Theoretical and computational chemistry play a crucial role in understanding the intrinsic properties of molecules and predicting their behavior in chemical reactions. These methods provide insights into electronic structure, stability, and potential reaction pathways, which are fundamental to establishing structure-reactivity relationships. For organic compounds like dodecanimidamide, computational approaches, including quantum chemical calculations and molecular dynamics simulations, offer powerful tools to explore how molecular structure influences chemical reactivity.

Molecular dynamics simulations, particularly reactive molecular dynamics, can explore the dynamic behavior of molecules, including conformational changes and interactions with their environment, which can significantly influence reactivity. nih.govpurdue.edutsukuba.ac.jpnih.gov While standard molecular dynamics typically does not model bond breaking or formation, reactive force fields allow for the simulation of chemical reactions over time, providing insights into reaction mechanisms and kinetics. purdue.edunih.gov Conformational flexibility and the presence of intramolecular interactions, such as hydrogen bonding common in amidines, can impact the accessibility of reactive centers and the stability of transition states. sphinxsai.comrsc.orgresearchgate.netnsf.gov Computational studies can explore these factors by analyzing potential energy surfaces and simulating molecular motion.

Predicting the structure-reactivity relationship for dodecanimidamide would involve applying these computational techniques. DFT calculations could be used to determine the most stable tautomeric forms and conformations of dodecanimidamide, analyze the electronic distribution across the amidine functional group and the dodecyl chain, and compute reactivity descriptors to identify the most reactive sites. sphinxsai.comresearchgate.net This would provide theoretical predictions about its propensity for reactions such as protonation (amidines are known strong organic bases, with protonation typically occurring at the imino nitrogen and stabilized by resonance researchgate.net), nucleophilic additions, or reactions involving the alkyl chain. Molecular dynamics simulations could complement these studies by exploring the molecule's behavior in different environments (e.g., gas phase or solution) and assessing the influence of solvation or aggregation on its reactive conformation.

Applications in Chemical and Materials Science

Dodecanimidamide in Polymer and Composite Materials

Polymers and composite materials are ubiquitous in modern life, with applications ranging from textiles and packaging to automotive components and healthcare devices. endeavor3d.comardascience.com The properties of these materials can be tuned by modifying their chemical structure, incorporating different monomers, or introducing cross-linking agents. ardascience.complasticsoupfoundation.org

Modification of Polymer Architectures with Amidamine Units

Polymer architecture refers to the molecular shape and structure of a polymer chain, including linearity, branching, and the arrangement of different monomer units in copolymers. cmu.eduresearchgate.netrsc.org Incorporating specific functional units, such as amidamine (the reduced form of amidine) units, into a polymer chain can modify its properties and introduce new functionalities.

While direct information on the modification of polymer architectures specifically with dodecanimidamide or its reduced form (dodecylamine, CID 13583 nih.gov) is not detailed in the search results, the amidine or amidamine group could be incorporated into polymer backbones or side chains through copolymerization or post-polymerization modification reactions. This incorporation could potentially alter the polymer's solubility, thermal properties, and interactions with other materials or molecules due to the polarity and reactivity of the nitrogen-containing functional group and the influence of the dodecane (B42187) chain.

Dodecanimidamide in Advanced Functional Materials

Advanced functional materials are designed to possess specific properties that enable them to perform particular functions, often in response to external stimuli. afmdsrmist2024.inletpub.comeditage.comnih.gov These materials can include those capable of self-assembly, forming supramolecular structures, or functioning as thin films.

Potential in Surface Science and Thin Films

Surface science investigates the physical and chemical phenomena that occur at the interface between different phases, while thin films are layers of material typically ranging from a few nanometers to micrometers in thickness, often used to modify the surface properties of substrates. osf.iotugraz.atliverpool.ac.ukucf.edukarazin.ua

The amphiphilic nature of dodecanimidamide could also be relevant in surface science and the formation of thin films. Such molecules can adsorb at interfaces, such as the interface between a liquid and air or a liquid and a solid surface, forming ordered layers. These layers can modify the surface energy, wettability, and other surface properties of a material. While specific studies on dodecanimidamide thin films were not found, the ability of similar amphiphilic molecules to form monolayers or other organized structures on surfaces is well-established. This suggests a potential for dodecanimidamide to be used in surface modification or in the fabrication of thin films with tailored properties.

Intermediates in Fine Chemical Synthesis

Dodecanimidamide has been identified as an intermediate in the synthesis of other valuable chemical compounds, particularly in the realm of fine chemicals. Fine chemicals are complex, often high-purity substances produced in smaller quantities compared to bulk chemicals, and they are frequently used as building blocks for more complex molecules in various industries, including pharmaceuticals and agrochemicals. cymerchemicals.com3vsigma.comneohim.comesim-chemicals.comarranchemical.ieqddyes.comfinechem-mirea.ruwiserpub.com

The synthesis of dodecanimidamide itself or its derivatives can be part of multi-step processes to create specialty chemicals with desired properties. Companies specializing in custom synthesis and the production of fine chemical intermediates mention dodecanimidamide in their offerings, indicating its role as a building block in chemical manufacturing. lookchem.comlookchem.com

The production of specialty chemicals often requires specific and sometimes complex synthetic routes. Dodecanimidamide, with its distinct long hydrocarbon chain and reactive amidine group, can serve as a key intermediate in the synthesis of specialty chemicals that require these structural features. While specific examples of specialty chemicals produced directly from dodecanimidamide are not detailed in the search results, its availability as a chemical intermediate suggests its utilization in tailored synthetic procedures for various industrial applications. lookchem.comlookchem.com

A notable application of dodecanimidamide derivatives is their use as precursors in the synthesis of advanced chemical structures, such as thiazole (B1198619) derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms and are important scaffolds in various biologically active molecules, including those used in agrochemistry. youtube.comderpharmachemica.comyoutube.comnih.govnih.gov

Research has demonstrated the synthesis of novel thiazole derivatives utilizing dodecanimidamide derivatives as starting materials. For instance, dodecanimidoyl chloride derivatives, synthesized from dodecanamide (B72619) derivatives, have been converted into thiourea (B124793) derivatives and subsequently cyclized to form thiazole compounds. derpharmachemica.comresearchgate.net These synthesized thiazole derivatives have been investigated for various properties, including antimicrobial activity. derpharmachemica.comresearchgate.net The synthesis process highlights the utility of dodecanimidamide as a precursor for constructing complex heterocyclic systems relevant to agrochemical research and other fields.

The synthesis typically involves several steps, starting from dodecanoyl chloride or dodecanamide derivatives, leading to dodecanimidoyl chlorides, which are then transformed into intermediates like imidoylisothiocyanate derivatives before the final cyclization to the thiazole ring. derpharmachemica.comresearchgate.net

| Starting Material Example | Intermediate Example | Product Class | Relevant Application |

|---|---|---|---|

| Dodecanoyl chloride | Dodecanimidoyl chlorides derpharmachemica.comresearchgate.net | Thiazoles | Agrochemistry derpharmachemica.com |

| Dodecanamide derivatives | Dodecanimidoyl chlorides derpharmachemica.comresearchgate.net | Thiazoles | Agrochemistry derpharmachemica.com |

Production of Specialty Chemicals

Dodecanimidamide in Corrosion Inhibition Research

Dodecanimidamide derivatives have been explored in the context of corrosion inhibition. Corrosion is a significant problem in various industries, leading to material degradation and economic losses. Inhibitors are substances added to environments to reduce the rate of corrosion.

Research has shown that thiazole derivatives synthesized using dodecanimidamide derivatives as precursors exhibit corrosion inhibition properties, particularly for mild steel in acidic solutions. derpharmachemica.comresearchgate.net This suggests that the structural elements derived from dodecanimidamide, when incorporated into larger molecules like substituted thiazoles, contribute to their ability to protect metal surfaces from corrosive attack. The effectiveness of these inhibitors is typically evaluated through techniques such as weight loss measurements and electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy. researchgate.net

While the direct use of dodecanimidamide itself as a standalone corrosion inhibitor is not explicitly detailed in the provided results, its role as a building block for effective corrosion-inhibiting compounds underscores its potential in this area of materials science. A commercially available product, Dodicor 2565, is described as an excellent corrosion inhibitor for steel and zinc in acidic solutions, effective against various acids including phosphoric and sulfamic acid. atamanchemicals.com Although the precise chemical composition of Dodicor 2565 is not stated as solely dodecanimidamide, the name similarity suggests a potential link or the inclusion of dodecanimidamide-related structures.

| Compound Class | Substrate | Environment | Observed Effect | Source |

|---|---|---|---|---|

| Thiazole derivatives (from dodecanimidamide) derpharmachemica.comresearchgate.net | Mild steel | Acidic solutions | Corrosion inhibition | derpharmachemica.comresearchgate.net |

| Dodicor 2565 | Steel, Zinc | Acidic solutions | Corrosion inhibition | atamanchemicals.com |

Future Research Directions and Challenges in Dodecanimidamide Chemistry

Development of Sustainable Synthetic Routes for Dodecanimidamide

Current synthetic methods for producing dodecanimidamide and its derivatives often involve multi-step processes, which can be time-intensive and may lack efficiency and specificity for desired products researchgate.netutrgv.edu. For example, the synthesis of certain dodecanimidamide derivatives has been reported to involve converting dodecanoyl chloride to dodecanimidoyl chlorides and then through several subsequent steps to the final products researchgate.netderpharmachemica.com.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While some research has explored the use of dodecanimidamide derivatives as building blocks in the synthesis of other compounds, such as thiazole (B1198619) derivatives researchgate.net, a comprehensive understanding of the fundamental reactivity of dodecanimidamide itself is still developing.

Future research should delve into exploring novel reactivity patterns of the imidamide functional group in the context of the dodecyl chain. This could involve investigating its behavior under various reaction conditions, including catalysis, and exploring its potential in unprecedented transformations. Understanding the electronic and steric effects of the long alkyl chain on the imidamide group's reactivity is crucial. This could lead to the discovery of new synthetic methodologies and the creation of novel compounds with tailored properties.

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies can significantly accelerate the understanding and development of dodecanimidamide chemistry. Computational methods, such as Density Functional Theory (DFT), can be used to predict reaction mechanisms, transition states, and the properties of dodecanimidamide and its intermediates. This can help in designing more efficient synthetic routes and predicting novel reactivity.

Experimentally, advanced spectroscopic techniques (e.g., high-resolution NMR, mass spectrometry) and analytical methods are essential for characterizing new compounds and understanding reaction pathways. Future research should leverage these tools in a more integrated manner, where computational predictions guide experimental design, and experimental results validate and refine computational models. This synergistic approach can lead to a deeper understanding of dodecanimidamide's behavior and potential.

Expansion of Applications in Emerging Materials and Technologies

Current research has hinted at potential biological applications for dodecanimidamide derivatives, such as antimicrobial activity researchgate.netderpharmachemica.com. However, the scope of applications for dodecanimidamide likely extends beyond this.

Future research should explore the potential of dodecanimidamide in emerging materials and technologies. Given its structure, which combines a polar imidamide group with a long hydrophobic alkyl chain, it may possess surfactant-like properties or exhibit interesting self-assembly behavior. This could lead to applications in areas such as drug delivery systems, material science (e.g., functional materials, coatings), or as components in advanced formulations. Exploring its interactions with different interfaces and materials is a promising research direction.

Addressing Scalability and Economic Viability in Dodecanimidamide Production

A significant challenge for the broader application of dodecanimidamide is the scalability and economic viability of its production utrgv.edu. Current synthetic methods, if multi-step and inefficient, can be costly and difficult to scale up for industrial production.

Future research must address these challenges by focusing on developing scalable and cost-effective synthesis methods utrgv.edu. This includes optimizing reaction conditions to maximize yields and purity, exploring continuous flow chemistry approaches, and identifying readily available and inexpensive starting materials. Evaluating the economic feasibility of different production routes is crucial for determining the potential of dodecanimidamide for commercial applications. Research into reducing purification costs and minimizing by-products will also contribute to economic viability.

Q & A

Basic: What are the foundational considerations for designing a chemical synthesis protocol for Dodecanimidamide?

Advanced: How can researchers optimize reaction conditions (e.g., solvent polarity, catalyst selection) to improve Dodecanimidamide yield while minimizing side products? Methodological Answer:

- Basic: Begin with a literature review to identify established synthetic routes (e.g., nucleophilic substitution or amidine formation). Prioritize reagents with high purity and stability, and use spectroscopic techniques (NMR, IR) for intermediate characterization .

- Advanced: Employ Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry). Use HPLC or GC-MS to quantify byproducts and kinetic modeling to identify rate-limiting steps. Cross-reference findings with thermodynamic data (e.g., solvent polarity indexes) to refine conditions .

Basic: What analytical techniques are essential for characterizing Dodecanimidamide’s structural and physicochemical properties?

Advanced: How can researchers resolve discrepancies in spectroscopic data interpretation (e.g., unexpected peaks in NMR or conflicting mass spectrometry results)? Methodological Answer:

- Basic: Combine multiple techniques: elemental analysis for composition, X-ray crystallography for solid-state structure, and DSC for thermal stability. Validate purity via HPLC with a calibrated reference standard .

- Advanced: Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching. Cross-validate with computational chemistry (DFT calculations for predicted spectra) .

Basic: What are the key factors to consider when assessing Dodecanimidamide’s biological activity in preliminary assays?

Advanced: How can researchers address contradictions between in vitro potency and in vivo efficacy in disease models? Methodological Answer:

- Basic: Define clear dose-response metrics (e.g., IC₅₀, EC₅₀) using validated cell lines. Include positive/negative controls and replicate experiments to ensure statistical power .

- Advanced: Investigate pharmacokinetic parameters (bioavailability, half-life) via LC-MS/MS. Use transgenic models or knock-out studies to confirm target specificity. Apply meta-analysis to reconcile conflicting results across studies .

Basic: How should researchers validate the stability and shelf-life of Dodecanimidamide under varying storage conditions?

Advanced: What methodologies can resolve long-term stability inconsistencies (e.g., degradation products under accelerated aging tests)? Methodological Answer:

- Basic: Conduct forced degradation studies (heat, light, humidity) with HPLC monitoring. Use Arrhenius equations to extrapolate shelf-life .

- Advanced: Employ LC-QTOF to identify degradation pathways and quantify trace impurities. Validate with real-time stability data and correlate with molecular dynamics simulations of decomposition mechanisms .

Basic: How to conduct a systematic review of Dodecanimidamide’s pharmacological applications?

Advanced: How can conflicting findings in the literature (e.g., efficacy in different disease models) be integrated into a cohesive hypothesis? Methodological Answer:

- Basic: Follow PRISMA guidelines for literature screening. Extract data on study design, dosage, and outcomes. Use tools like Covidence for bias assessment .

- Advanced: Apply network meta-analysis to compare efficacy across studies. Stratify results by experimental variables (e.g., model organism, administration route). Use sensitivity analysis to identify confounding factors .

Basic: How to formulate a research question on Dodecanimidamide’s structure-activity relationships (SAR)?

Advanced: What strategies can address challenges in linking molecular modifications to functional outcomes (e.g., non-linear SAR trends)? Methodological Answer:

- Basic: Align the question with gaps in existing SAR data (e.g., "How does alkyl chain length affect target binding?"). Use molecular docking as a preliminary tool .

- Advanced: Combine QSAR modeling with experimental mutagenesis. Apply machine learning to predict activity cliffs and validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Basic: What ethical and methodological standards apply to Dodecanimidamide studies involving human-derived samples?

Advanced: How to mitigate variability in biomarker data from clinical cohorts (e.g., inter-individual metabolic differences)? Methodological Answer:

- Basic: Obtain IRB approval and document informed consent. Use standardized protocols for sample collection (e.g., blood draw timing, storage at −80°C) .

- Advanced: Stratify cohorts by metabolomic profiles (LC-MS-based metabolomics). Apply mixed-effects models to account for covariates (age, genotype). Use longitudinal sampling to track individual responses .

Basic: How to ensure reproducibility in Dodecanimidamide-related experiments?

Advanced: What steps resolve irreproducibility in enzymatic inhibition assays (e.g., inconsistent IC₅₀ values across labs)? Methodological Answer:

- Basic: Publish detailed protocols (reagent lot numbers, equipment calibration). Use open-access platforms like Protocols.io for peer validation .

- Advanced: Collaborate via multi-center studies to identify protocol deviations. Validate enzyme activity with a reference inhibitor and standardize assay conditions (pH, ionic strength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.